

# A Comprehensive Spectroscopic Analysis of Ethyl 4-methylpiperidine-4-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Ethyl 4-methylpiperidine-4-carboxylate**

Cat. No.: **B033826**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Ethyl 4-methylpiperidine-4-carboxylate**, a key building block in the synthesis of various pharmaceutical compounds. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this guide presents a combination of data from closely related analogs and predicted values based on established spectroscopic principles. This information is intended to serve as a valuable resource for researchers in identifying and characterizing this compound.

## Molecular Structure

**Ethyl 4-methylpiperidine-4-carboxylate** is a heterocyclic compound with a piperidine ring substituted at the 4-position with both a methyl group and an ethyl carboxylate group.

Chemical Formula: C<sub>9</sub>H<sub>17</sub>NO<sub>2</sub> Molecular Weight: 171.24 g/mol CAS Number: 225240-71-1 (hydrochloride salt)

## Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The data is a composite of reported values for the closely related

analog, Ethyl 4-piperidinocarboxylate, and predicted values for **Ethyl 4-methylpiperidine-4-carboxylate**.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted <sup>1</sup>H and <sup>13</sup>C NMR data for **Ethyl 4-methylpiperidine-4-carboxylate** are presented below. Predictions are based on the known chemical shifts of Ethyl 4-piperidinocarboxylate and the expected influence of the additional methyl group at the C4 position.

#### <sup>1</sup>H NMR (Proton NMR) Data

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)

| Chemical Shift ( $\delta$ )<br>(ppm) | Multiplicity | Integration | Assignment                          |
|--------------------------------------|--------------|-------------|-------------------------------------|
| ~ 4.15                               | Quartet      | 2H          | -O-CH <sub>2</sub> -CH <sub>3</sub> |
| ~ 3.0 - 3.2                          | Multiplet    | 2H          | Piperidine H2 (axial)               |
| ~ 2.6 - 2.8                          | Multiplet    | 2H          | Piperidine H2<br>(equatorial)       |
| ~ 1.8 - 2.0                          | Multiplet    | 2H          | Piperidine H3 (axial)               |
| ~ 1.5 - 1.7                          | Multiplet    | 2H          | Piperidine H3<br>(equatorial)       |
| ~ 1.25                               | Triplet      | 3H          | -O-CH <sub>2</sub> -CH <sub>3</sub> |
| ~ 1.15                               | Singlet      | 3H          | 4-CH <sub>3</sub>                   |

#### <sup>13</sup>C NMR (Carbon NMR) Data

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> (77.16 ppm)

| Chemical Shift ( $\delta$ ) (ppm) | Assignment                          |
|-----------------------------------|-------------------------------------|
| ~ 175                             | C=O (Ester)                         |
| ~ 60                              | -O-CH <sub>2</sub> -CH <sub>3</sub> |
| ~ 45                              | Piperidine C4                       |
| ~ 42                              | Piperidine C2, C6                   |
| ~ 35                              | Piperidine C3, C5                   |
| ~ 25                              | 4-CH <sub>3</sub>                   |
| ~ 14                              | -O-CH <sub>2</sub> -CH <sub>3</sub> |

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for **Ethyl 4-methylpiperidine-4-carboxylate** are listed below.

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment              |
|--------------------------------|---------------|-------------------------|
| ~ 3300                         | Medium, Broad | N-H Stretch             |
| 2970 - 2850                    | Strong        | C-H Stretch (Aliphatic) |
| ~ 1730                         | Strong        | C=O Stretch (Ester)     |
| ~ 1250                         | Strong        | C-O Stretch (Ester)     |
| ~ 1180                         | Strong        | C-N Stretch             |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum is based on the structure of **Ethyl 4-methylpiperidine-4-carboxylate**.

| m/z | Relative Intensity | Assignment              |
|-----|--------------------|-------------------------|
| 171 | Moderate           | $[M]^+$ (Molecular Ion) |
| 156 | Moderate           | $[M - CH_3]^+$          |
| 128 | Strong             | $[M - C_2H_5O]^+$       |
| 98  | Strong             | $[M - COOC_2H_5]^+$     |
| 56  | Base Peak          | Piperidine fragment     |

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

## NMR Spectroscopy

### Sample Preparation:

- Weigh approximately 5-10 mg of the sample (**Ethyl 4-methylpiperidine-4-carboxylate**).
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

### $^1H$ NMR Acquisition:

- Spectrometer: 400 MHz (or higher) NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Relaxation Delay: 1.0 seconds.
- Acquisition Time: 4.0 seconds.

- Spectral Width: -2 to 12 ppm.

#### <sup>13</sup>C NMR Acquisition:

- Spectrometer: 100 MHz (or corresponding frequency for the spectrometer used).
- Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more, depending on the sample concentration.
- Relaxation Delay: 2.0 seconds.
- Acquisition Time: 1.0-2.0 seconds.
- Spectral Width: 0 to 200 ppm.

## Infrared (IR) Spectroscopy

#### Sample Preparation (Neat Liquid):

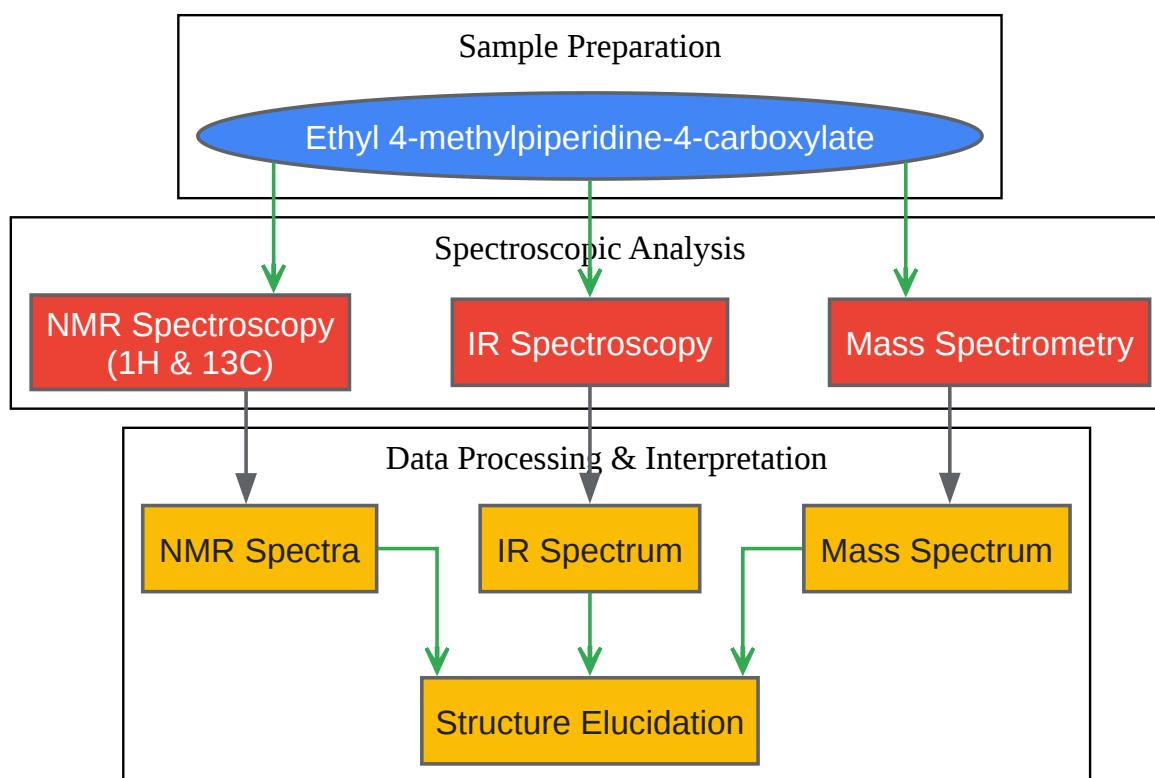
- Ensure the ATR crystal of the FT-IR spectrometer is clean.
- Place a single drop of the liquid sample directly onto the center of the ATR crystal.

#### FT-IR Acquisition:

- Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory.
- Spectral Range: 4000-400 cm<sup>-1</sup>.
- Resolution: 4 cm<sup>-1</sup>.
- Number of Scans: 16-32 scans.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

## Mass Spectrometry (MS)

**Sample Preparation:**


- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

**GC-MS Acquisition:**

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS).
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- GC Column: A non-polar capillary column (e.g., DB-5ms).
- Injector Temperature: 250 °C.
- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
- Mass Analyzer: Quadrupole.
- Scan Range: m/z 40-500.

## Visualizations

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the structure of **Ethyl 4-methylpiperidine-4-carboxylate** with key NMR correlations.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the spectroscopic analysis of **Ethyl 4-methylpiperidine-4-carboxylate**.

Caption: Structure of **Ethyl 4-methylpiperidine-4-carboxylate** with key <sup>1</sup>H NMR chemical shifts.

- To cite this document: BenchChem. [A Comprehensive Spectroscopic Analysis of Ethyl 4-methylpiperidine-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b033826#spectroscopic-data-nmr-ir-ms-of-ethyl-4-methylpiperidine-4-carboxylate>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)